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AS-1763: A Technical Guide to a Next-Generation Non-Covalent BTK Probe

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Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell antigen receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival.[1][2] Consequently, BTK has emerged as a highly validated therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[1][3]

The first generation of BTK inhibitors, known as covalent inhibitors, function by forming an irreversible bond with a cysteine residue at position 481 (C481) in the BTK active site.[1][4] While these drugs have transformed treatment paradigms, their efficacy is often limited by the emergence of resistance, most commonly through a C481S mutation that prevents covalent binding.[5][6] To address this significant clinical challenge, next-generation non-covalent BTK inhibitors have been developed.

AS-1763 (also known as docirbrutinib or milrebrutinib) is a potent, highly selective, and orally bioavailable non-covalent BTK inhibitor.[6][7][8][9] It is designed to potently inhibit both wild-type (WT) BTK and its clinically relevant mutant forms, including C481S and other mutations that confer resistance to both covalent and other non-covalent inhibitors (e.g., T474x, L528x). [1][6][10] This document serves as a comprehensive technical guide on the use of AS-1763 as a chemical probe to investigate BTK signaling in both sensitive and resistant contexts.

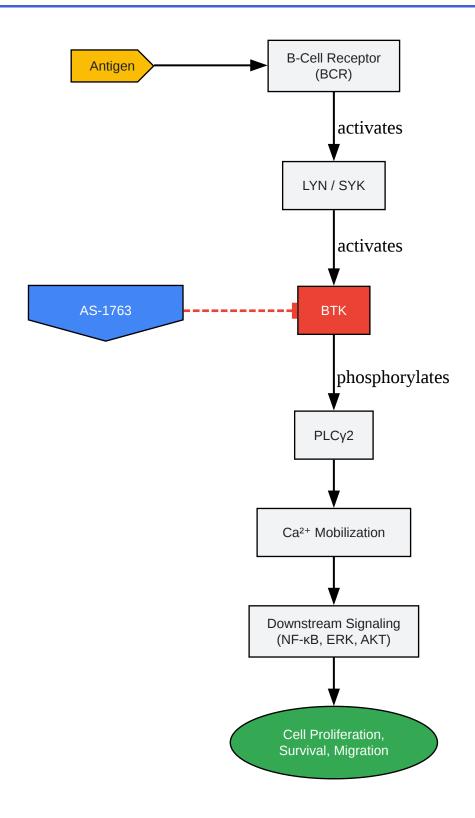


Mechanism of Action and Signaling Pathway

AS-1763 functions as a reversible, non-covalent inhibitor of BTK.[5][8] Unlike covalent inhibitors that rely on binding to Cys481, AS-1763 binds to the kinase domain through other interactions, allowing it to effectively inhibit BTK regardless of the amino acid at position 481. This makes it a "pan-mutant" inhibitor, capable of targeting a wide range of resistance mutations.[1][6][10]

The B-cell receptor pathway is initiated upon antigen binding, which leads to the activation of SRC family kinases like LYN. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a and CD79b, creating a docking site for SYK. Activated SYK then phosphorylates adaptor proteins, leading to the recruitment and activation of BTK. BTK autophosphorylates at Tyr223 (pY223) and subsequently phosphorylates and activates phospholipase C gamma 2 (PLCy2). This triggers downstream signaling cascades involving calcium mobilization and activation of transcription factors like NF-kB, ultimately promoting B-cell proliferation, survival, and migration. AS-1763 exerts its effect by directly inhibiting the kinase activity of BTK, thereby blocking these downstream events.[2][11][12]





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Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of AS-1763.

Quantitative Data



The efficacy and selectivity of AS-1763 have been extensively characterized through biochemical and cellular assays.

Table 1: Biochemical Potency of AS-1763 Against Wild-Type and Mutant BTK

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of AS-1763 against recombinant wild-type BTK and various clinically observed mutant forms that confer resistance to other inhibitors.

BTK Form	IC50 (nM)	Reference
Wild-Type (Activated)	0.85	[5][9]
C481S Mutant	0.99	[5][9]
Other Resistance Mutants (C481x, T474x, L528x)	< 10	[10]

Data demonstrate that AS-1763 is equipotent against both wild-type BTK and the C481S mutant, which is the primary mechanism of resistance to first-generation covalent inhibitors.[5] [9] It also maintains high potency against mutations that confer resistance to other non-covalent inhibitors.[10]

Table 2: Kinase Selectivity Profile of AS-1763

The selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the target of interest. AS-1763 was profiled against a large panel of kinases.

Kinase Panel Size	Selectivity Profile	Reference
291 Kinases	>260-fold selectivity for BTK over other kinases, with the exception of 3 other Tec family kinases (BMX, ITK, TEC).	[7]



This high degree of selectivity minimizes off-target effects, making AS-1763 a precise tool for studying BTK-specific signaling events.

Table 3: Cellular Activity of AS-1763

This table outlines the functional effects of AS-1763 in relevant cancer cell lines and primary patient cells.

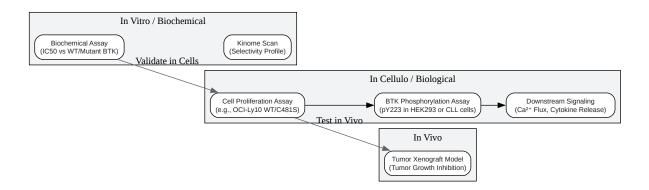
Assay Type	Cell Line / Sample	Key Result	Reference
Antiproliferation	OCI-Ly10 (WT BTK)	Strong antiproliferative activity	[5]
OCI-Ly10 (BTK C481S Knock-in)	Strong antiproliferative activity	[5][13]	
BTK Autophosphorylation (pY223)	HEK293 cells with mutant BTK	Dose-dependent inhibition; effect sustained up to 24h post-washout	[7][11]
BCR Pathway Inhibition	Primary CLL Cells	Downregulation of pY223-BTK, decreased CCL3/CCL4 levels	[4][11]
Primary CLL Cells	Inhibition of intracellular calcium release	[11][13]	
Primary CLL Cells	Inhibition of B-cell activation (reduced CD86 expression)	[11][13]	-

These cellular data confirm that the biochemical potency of AS-1763 translates into effective, on-target inhibition of the BTK signaling pathway within a biological context, leading to functional consequences like reduced proliferation and activation.[5][11]

Experimental Protocols



The following are detailed methodologies for key experiments cited in the characterization of AS-1763.



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Figure 2: General experimental workflow for the preclinical evaluation of a BTK inhibitor.

Protocol 1: In Vitro BTK Kinase Inhibition Assay

- Objective: To determine the IC₅₀ value of AS-1763 against recombinant BTK enzymes.
- Materials: Recombinant human wild-type and C481S mutant BTK enzymes, appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), and a detection system (e.g., ADP-Glo™).
- Method:
 - Prepare serial dilutions of AS-1763 in DMSO and then dilute in kinase buffer.
 - In a 384-well plate, add the BTK enzyme, the diluted AS-1763 or DMSO vehicle control, and the substrate peptide.



- Incubate for 15 minutes at room temperature to allow compound binding.
- Initiate the kinase reaction by adding a solution containing ATP.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.
- Plot the percentage of inhibition against the logarithm of AS-1763 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Protocol 2: Cellular Antiproliferation Assay

- Objective: To measure the effect of AS-1763 on the proliferation of BTK-dependent cancer cells.
- Materials: Human DLBCL cell lines OCI-Ly10 (WT BTK) and OCI-Ly10 (BTK C481S knockin), complete cell culture medium, 96-well plates, AS-1763, and a cell viability reagent (e.g., CellTiter-Glo®).
- Method:
 - Seed OCI-Ly10 cells into 96-well plates at an appropriate density.
 - Prepare serial dilutions of AS-1763 and add them to the wells. Include a DMSO vehicle control.
 - Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Measure luminescence using a plate reader to determine the number of viable cells.
 - Calculate the percentage of growth inhibition relative to the DMSO control and determine the GI₅₀ value.[5]



Protocol 3: Cellular BTK Autophosphorylation Assay

- Objective: To confirm target engagement by measuring the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.[7]
- Materials: HEK293 cells transfected to express various BTK mutants, cell lysis buffer, primary antibody against phospho-BTK (Tyr223), primary antibody for total BTK or a loading control (e.g., vinculin), and a detection system (e.g., Western blot or ELISA).

Method:

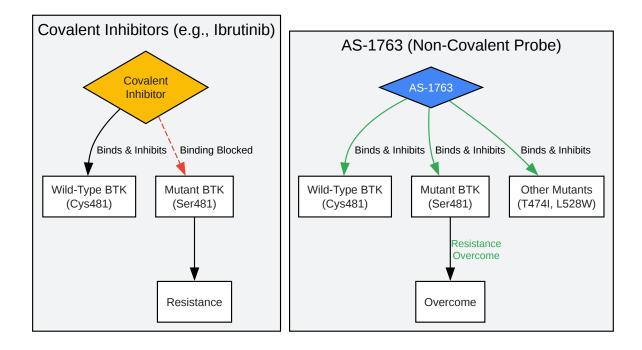
- Culture the transfected HEK293 cells and treat them with varying concentrations of AS-1763 or DMSO for a specified time (e.g., 1-2 hours).
- Wash the cells and prepare cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
- Determine the total protein concentration of each lysate.
- Analyze the levels of phosphorylated BTK (pY223) and total BTK using Western blot or a quantitative ELISA.
- Quantify the band intensities or signal and normalize the pBTK signal to the total BTK or loading control signal.
- Plot the normalized pBTK levels against the AS-1763 concentration to assess dosedependent inhibition.[7][11]

Protocol 4: In Vivo Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of orally administered AS-1763 in a living organism.[5]
- Materials: Immunocompromised mice (e.g., NOD-SCID), OCI-Ly10 (WT or C481S) tumor cells, AS-1763 formulated for oral gavage, and calipers for tumor measurement.
- Method:



- Subcutaneously implant OCI-Ly10 cells into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups (vehicle control, different doses of AS-1763).
- Administer AS-1763 or vehicle orally, once or twice daily, for the duration of the study.
- Measure tumor volume with calipers every few days.
- Monitor animal body weight and general health as indicators of toxicity.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5][7]



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Figure 3: Logical diagram illustrating how AS-1763 overcomes C481S-mediated resistance.

Conclusion



AS-1763 is a next-generation, non-covalent chemical probe characterized by its high potency, exquisite selectivity, and robust activity against both wild-type and a wide array of clinically relevant, resistance-conferring BTK mutants.[5][6][7] Its well-defined mechanism of action and demonstrated efficacy in cellular and in vivo models make it an invaluable tool for researchers in oncology and immunology.[5][11] The detailed protocols provided herein offer a framework for utilizing AS-1763 to investigate the intricacies of BTK signaling, validate findings in resistant models, and explore novel therapeutic combinations. Based on its encouraging preclinical and early clinical data, AS-1763 is a superior probe for dissecting BTK biology in contexts where first-generation inhibitors are ineffective.[6][7]

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